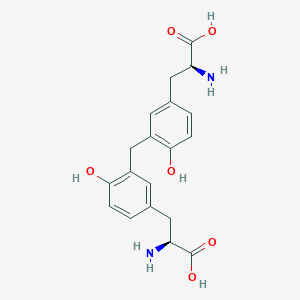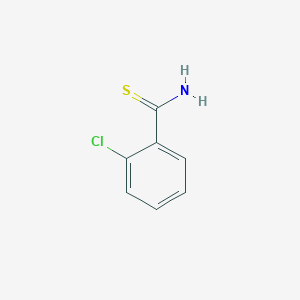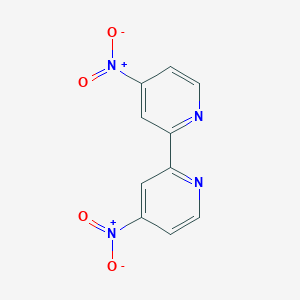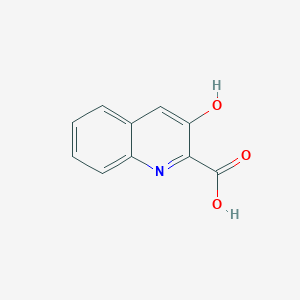
3,3'-Methylenebis(tyrosine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3’-Methylenebis(tyrosine)’ (MBT) is a synthetic compound that has been gaining attention in the field of scientific research. It is a dimer of tyrosine that has been synthesized by coupling two molecules of tyrosine through a methylene bridge. MBT has been found to have potential applications in various fields including biochemistry, pharmacology, and medicine.
作用機序
3,3'-Methylenebis(tyrosine) exerts its biological effects by binding to the SH2 domain of the Src family kinases. This binding inhibits the activity of the kinases and prevents the phosphorylation of their downstream targets. 3,3'-Methylenebis(tyrosine) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3'-Methylenebis(tyrosine) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. This inhibition can lead to the inhibition of cell proliferation and induction of apoptosis. 3,3'-Methylenebis(tyrosine) has also been found to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. It has also been found to have antioxidant effects by scavenging free radicals.
実験室実験の利点と制限
One of the advantages of using 3,3'-Methylenebis(tyrosine) in lab experiments is its specificity for cancer cells. This makes it a useful tool for the detection and treatment of cancer. Another advantage of using 3,3'-Methylenebis(tyrosine) is its ability to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. One of the limitations of using 3,3'-Methylenebis(tyrosine) in lab experiments is its high cost of synthesis. Another limitation is the lack of knowledge about its long-term effects on human health.
将来の方向性
There are several future directions for the research on 3,3'-Methylenebis(tyrosine). One direction is to study its potential use as a drug candidate for the treatment of cancer. Another direction is to study its potential use as a diagnostic tool for the detection of cancer. Further research is also needed to understand its long-term effects on human health. Finally, the development of more efficient and cost-effective methods for the synthesis of 3,3'-Methylenebis(tyrosine) is also an important future direction.
Conclusion:
In conclusion, ‘3,3’-Methylenebis(tyrosine)’ (3,3'-Methylenebis(tyrosine)) is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3'-Methylenebis(tyrosine) in the fields of biochemistry, pharmacology, and medicine.
合成法
3,3'-Methylenebis(tyrosine) can be synthesized by coupling two molecules of tyrosine through a methylene bridge. The synthesis of 3,3'-Methylenebis(tyrosine) can be achieved by using a variety of methods including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 3,3'-Methylenebis(tyrosine) involves the reaction of two molecules of tyrosine with formaldehyde in the presence of a catalyst. The enzymatic synthesis of 3,3'-Methylenebis(tyrosine) involves the use of enzymes to catalyze the reaction between tyrosine and formaldehyde. The microbial synthesis of 3,3'-Methylenebis(tyrosine) involves the use of microorganisms to produce 3,3'-Methylenebis(tyrosine) through a fermentation process.
科学的研究の応用
3,3'-Methylenebis(tyrosine) has been found to have potential applications in various fields of scientific research. In biochemistry, 3,3'-Methylenebis(tyrosine) has been used as a tool to study protein-protein interactions. It has been found to bind to the SH2 domain of the Src family kinases and inhibit their activity. In pharmacology, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In medicine, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a diagnostic tool for the detection of cancer. It has been found to be highly specific for cancer cells and can be used to differentiate between cancer and normal cells.
特性
CAS番号 |
19197-85-4 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1 |
InChIキー |
UKOVOWTWLIIOLN-GJZGRUSLSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
その他のCAS番号 |
19197-85-4 |
同義語 |
3,3'-Mebis(Tyr) 3,3'-methylenebis(tyrosine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)






